N4-(4-methoxyphenyl)-N6,N6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
Properties
IUPAC Name |
4-N-(4-methoxyphenyl)-6-N,6-N-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O/c1-20(2)14-17-12(11-8-15-19-13(11)18-14)16-9-4-6-10(21-3)7-5-9/h4-8H,1-3H3,(H2,15,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRMVAVXZEZUYMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2=C(C=NN2)C(=N1)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(4-methoxyphenyl)-N6,N6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxyaniline with a pyrazolo[3,4-d]pyrimidine derivative in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified using recrystallization techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
N4-(4-methoxyphenyl)-N6,N6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N4-(4-methoxyphenyl)-N6,N6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-dione, while substitution reactions can produce various derivatives depending on the nucleophile used .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of protein kinases.
Medicine: Explored for its anticancer properties, showing activity against various cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N4-(4-methoxyphenyl)-N6,N6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets. It is known to inhibit certain protein kinases by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular signaling pathways, ultimately resulting in the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolopyrimidine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison of Pyrazolopyrimidine Derivatives
Key Observations:
Substituent Effects on Solubility :
- The target compound’s 4-methoxyphenyl group improves water solubility compared to chloro (e.g., 878064-24-5) or alkyl (e.g., 5444-68-8) substituents .
- Pyridinylmethyl (138615) and methoxypropyl (902139-77-9) groups introduce polar functionalities that balance lipophilicity .
Biological Activity :
- Dimethyl groups at N6 (target compound and ) are associated with kinase inhibition, possibly due to optimal steric fit in ATP-binding pockets .
- Bulky substituents (e.g., isopropyl in 5444-68-8) may enhance selectivity but reduce metabolic stability .
Structural Flexibility :
- Compounds with flexible chains (e.g., 3-methoxypropyl in 902139-77-9) show adaptability in binding to diverse targets .
- Rigid aromatic substituents (e.g., benzyl in ) favor interactions with hydrophobic enzyme regions .
Electronic Effects :
- Electron-withdrawing groups (e.g., nitro in ) increase reactivity, while electron-donating groups (e.g., methoxy in the target compound) stabilize charge transfer interactions .
Biological Activity
N4-(4-methoxyphenyl)-N6,N6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound has garnered attention for its potential therapeutic applications, particularly in the field of oncology due to its biological activity against various cancer cell lines. This article reviews the synthesis, biological activities, and mechanisms of action of this compound based on diverse research findings.
- Molecular Formula : C12H14N6O
- Molecular Weight : 258.29 g/mol
- Structure : The compound features a pyrazolo[3,4-d]pyrimidine core substituted with a methoxyphenyl group and two dimethyl groups at the N6 position.
Synthesis
The synthesis of this compound typically involves the condensation of 4-methoxyaniline with a suitable pyrazolo[3,4-d]pyrimidine derivative. This reaction often occurs under reflux conditions in the presence of a catalyst, followed by purification through recrystallization techniques .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:
- L1210 leukemia cells
- 6410 human leukemic myeloblasts
These studies reported moderate to high growth inhibitory activities with IC50 values indicating effective concentrations for inducing cytotoxicity .
The mechanism through which this compound exerts its biological effects primarily involves the inhibition of specific protein kinases. It is known to bind to the active sites of these kinases, disrupting cellular signaling pathways that are crucial for cancer cell proliferation and survival. Notably, it has shown inhibitory effects on Src kinase activity .
Case Studies
-
Study on Src Kinase Inhibition :
A series of pyrazolo[3,4-d]pyrimidine derivatives were synthesized and evaluated for their Src kinase inhibitory activities. The study revealed that compounds similar to N4-(4-methoxyphenyl)-N6,N6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine exhibited significant inhibition of Src kinase with IC50 values in the low micromolar range . -
Evaluation Against Cancer Cell Lines :
A comprehensive evaluation was conducted on various derivatives of pyrazolo[3,4-d]pyrimidines against different cancer cell lines. The results indicated that N4-(4-methoxyphenyl)-N6,N6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine showed promising activity in inhibiting cell growth and inducing apoptosis in treated cells .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for N4-(4-methoxyphenyl)-N6,N6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and cyclization. Key steps include:
- Introduction of the 4-methoxyphenyl group via Buchwald-Hartwig coupling under palladium catalysis.
- Dimethylation at the N6 position using methyl iodide in the presence of a base like potassium carbonate.
- Solvents such as dimethyl sulfoxide (DMSO) or acetonitrile are critical for solubility and reaction progression .
- Optimization strategies include microwave-assisted synthesis to reduce reaction time and improve yield, as demonstrated in structurally analogous pyrazolo[3,4-d]pyrimidines .
Q. Which analytical techniques are essential for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% required for biological assays) and monitors reaction progress .
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions and detects regioisomeric impurities (e.g., distinguishing N4 vs. N6 substitution) .
- X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding patterns critical for target interaction studies .
Advanced Research Questions
Q. How does this compound inhibit kinase activity, and what experimental methods validate its binding affinity and specificity?
- Methodological Answer :
- Mechanism : The pyrazolo[3,4-d]pyrimidine scaffold mimics ATP, competitively binding kinase ATP pockets. The 4-methoxyphenyl group enhances hydrophobic interactions, while dimethylation at N6 reduces off-target effects .
- Validation Methods :
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., KD values < 100 nM for CDK2) .
- Cellular Kinase Profiling : Uses phospho-specific antibodies to assess inhibition of downstream targets (e.g., pRb in cancer cell lines) .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Discrepancies often arise from variations in substituents or assay conditions. Strategies include:
- Comparative SAR Analysis : Systematically test analogs (e.g., replacing 4-methoxyphenyl with 4-fluorophenyl) to isolate substituent effects .
- Standardized Assay Protocols : Use consensus cell lines (e.g., MCF-7 for breast cancer) and controls (e.g., staurosporine as a pan-kinase inhibitor reference) .
Q. What computational approaches predict the pharmacokinetic properties of this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Predict logP (e.g., 2.8 ± 0.3) and solubility using COSMO-RS models .
- Molecular Dynamics Simulations : Assess membrane permeability via free-energy profiles in lipid bilayers .
- CYP450 Inhibition Assays : Validate in silico predictions of metabolic stability using human liver microsomes .
Q. How can structural modifications improve selectivity against off-target kinases?
- Methodological Answer :
- Fragment-Based Design : Introduce polar groups (e.g., hydroxyl or carboxyl) at the pyrimidine C2 position to exploit unique kinase active-site residues .
- Cryo-EM Mapping : Visualize compound binding to kinases like EGFR or Aurora A to identify steric clashes or favorable interactions .
Notes
- Contradictions : and highlight conflicting kinase selectivity data, emphasizing the need for standardized profiling panels.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
